2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde
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Overview
Description
2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde is an organic compound that features a unique structure combining an indene moiety with a benzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde typically involves the condensation of 2-formylbenzoic acid with ninhydrin under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products:
Oxidation: 2-((1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)benzoic acid.
Reduction: 2-((1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is investigated for use in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-((1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, altering their activity. The compound’s structure allows it to participate in various chemical reactions, facilitating its role as an intermediate in organic synthesis.
Comparison with Similar Compounds
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinoline
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)-6,8-quinolinedisulfonic acid
Uniqueness: 2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde is unique due to its combination of an indene moiety with a benzaldehyde group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
61499-31-8 |
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Molecular Formula |
C17H10O3 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-[(1,3-dioxoinden-2-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C17H10O3/c18-10-12-6-2-1-5-11(12)9-15-16(19)13-7-3-4-8-14(13)17(15)20/h1-10H |
InChI Key |
CHLFEQBXHPCYIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)C=O |
Origin of Product |
United States |
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